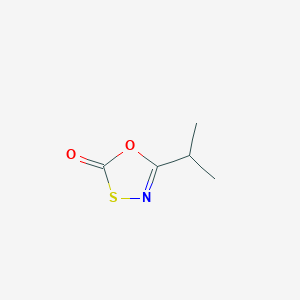
5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one
Cat. No. B2928269
Key on ui cas rn:
116146-20-4
M. Wt: 145.18
InChI Key: BAPYTKHEAGEYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05583092
Procedure details


Chlorocarbonyl sulphenyl chloride (41.9 g, 0.32 mol) is added dropwise to a stirred solution of isobutyramide (25.2 g, 0.29 mol) under dry nitrogen at room temperature. When the addition is complete, the mixture is refluxed for 8 hours, during which time hydrogen chloride gas is evolved. The solvent is removed in vacuo and the residue is distilled to give 5-isopropyl-[1,3,4]oxathiazolin-2-one (37 g, 88%) as a yellow oil, b.p. 58°-59° C./8 mmHg.



Yield
88%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([S:4]Cl)=[O:3].[C:6]([NH2:11])(=[O:10])[CH:7]([CH3:9])[CH3:8].Cl>>[CH:7]([C:6]1[O:10][C:2](=[O:3])[S:4][N:11]=1)([CH3:9])[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)SCl
|
|
Name
|
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=NSC(O1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
